molecular formula C12H14ClN B13843909 Methyl-2-naphthalenemethylamine Hydrochloride

Methyl-2-naphthalenemethylamine Hydrochloride

Cat. No.: B13843909
M. Wt: 207.70 g/mol
InChI Key: DAVXNFWSIRULGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-2-naphthalenemethylamine Hydrochloride typically involves the methylation of 2-naphthalenemethanamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The hydrochloride salt is formed by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl-2-naphthalenemethylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include various naphthalenemethylamine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

The mechanism of action of Methyl-2-naphthalenemethylamine Hydrochloride involves its interaction with biological molecules and pathways. The compound acts as a precursor in the synthesis of active pharmaceutical ingredients, influencing various molecular targets and pathways. For example, in the synthesis of terbinafine, it plays a crucial role in inhibiting fungal growth by targeting specific enzymes involved in the biosynthesis of ergosterol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of pharmaceuticals like terbinafine highlights its importance in medicinal chemistry .

Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

N-methyl-1-naphthalen-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C12H13N.ClH/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10;/h2-8,13H,9H2,1H3;1H

InChI Key

DAVXNFWSIRULGZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=CC=CC=C2C=C1.Cl

Origin of Product

United States

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